molecular formula C14H14FN3OS B3002124 6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one CAS No. 866873-03-2

6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one

Cat. No. B3002124
CAS RN: 866873-03-2
M. Wt: 291.34
InChI Key: HCCPGJHBLZDJHI-UHFFFAOYSA-N
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Description

The compound 6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one is a derivative of the pyrimidine class, which is known for its diverse biological activities. Pyrimidine derivatives have been reported to exhibit a range of pharmacological properties, including antifolate, antimicrobial, antiviral, and antitumor activities . The presence of a fluorobenzyl group in the compound suggests potential for increased biological activity due to the electron-withdrawing effects of the fluorine atom, which may enhance interactions with biological targets.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot cyclocondensation involving an aldehyde, a methylene active compound, and urea or thiourea . An improved method for synthesizing tetrahydropyrido[4,3-d]pyrimidines has been developed, which includes protection of the amino group, reaction with chlorophenylphosphorodichloridate and triazole, ammonolysis, and catalytic hydrogenolysis . This method could potentially be adapted for the synthesis of the compound , with modifications to introduce the 4-fluorobenzyl group at the appropriate step.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques, including NMR, FT-IR, and X-ray crystallography . For instance, the crystal structure of a related compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, was determined to exist in a monoclinic P21/n space group . Such structural analyses are crucial for understanding the conformation and potential binding modes of the compound when interacting with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, acylation, and thiolation, to yield a wide array of substituted compounds with different biological activities . The introduction of alkylthio groups, for example, has been explored for enhancing the antiviral properties of pyrimidine derivatives . The reactivity of the thioxo group in the compound of interest could be exploited to generate novel derivatives with potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents . Quantum chemical calculations can provide insights into properties like HOMO, LUMO, energy gap, ionization potential, and dipole moment, which are important for predicting the reactivity and interaction of the compound with biological targets . Additionally, the presence of fluorine atoms could affect the lipophilicity and pharmacokinetic profile of the compound, potentially enhancing its bioavailability and efficacy .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • This compound is a part of a series of pyrimidine derivatives synthesized for potential therapeutic applications. One study involved the synthesis of similar pyrido[2,3-d]pyrimidine derivatives, exploring their anticonvulsant and antidepressant activities. Compounds with similar structures showed significant activities in pharmacological tests, highlighting the potential of such derivatives in medical applications (Zhang et al., 2016).

Anticancer Potential

  • Another research angle involves the exploration of pyrimidine derivatives for anticancer properties. A study synthesized fluorinated coumarin–pyrimidine hybrids, including compounds with structural similarities, and evaluated them against human cancer cell lines. These compounds demonstrated significant cytotoxicity, suggesting their potential as anticancer agents (Hosamani et al., 2015).

Antimicrobial and Antifungal Activities

  • The antimicrobial and antifungal properties of similar compounds have also been investigated. One study reported the synthesis of novel chromone-pyrimidine coupled derivatives, including those with fluoro groups, and evaluated their antibacterial and antifungal activities. The results indicated potent antimicrobial properties, suggesting such compounds can be developed as oral drug candidates (Tiwari et al., 2018).

Potential in Treatment of HIV

  • In the context of HIV treatment, related pyrimidin-4(3H)-ones have been examined for their effects in HIV-1 infected cells. Their inhibitory activity against HIV-1, highlighted by picomolar activity against the virus, suggests a potential role in developing HIV treatments (Rotili et al., 2014).

Mechanism of Action

properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3OS/c15-10-3-1-9(2-4-10)7-18-6-5-12-11(8-18)13(19)17-14(20)16-12/h1-4H,5-8H2,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCPGJHBLZDJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=S)NC2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326970
Record name 6-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680061
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one

CAS RN

866873-03-2
Record name 6-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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